molecular formula C7H4BrClFNO2 B6175628 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid CAS No. 2624123-44-8

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid

Cat. No.: B6175628
CAS No.: 2624123-44-8
M. Wt: 268.5
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Description

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid is an aromatic compound with the molecular formula C7H4BrClFNO2. This compound is characterized by the presence of multiple halogen atoms (bromine, chlorine, and fluorine) and an amino group attached to a benzoic acid core. The unique arrangement of these substituents imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with the halogenation of a benzoic acid derivative, followed by the introduction of the amino group through nitration and subsequent reduction. The specific steps may include:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzoic acid ring.

    Nitration: Nitration of the halogenated benzoic acid to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced further.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of derivatives with different substituents replacing halogen atoms.

    Oxidation: Conversion to nitro derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-amino-4-bromo-2-chloro-5-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-bromo-5-chloro-3-fluorobenzoic acid
  • 2-amino-5-bromo-3-fluorobenzoic acid
  • 2-amino-4-fluorobenzoic acid

Uniqueness

3-amino-4-bromo-2-chloro-5-fluorobenzoic acid is unique due to the specific arrangement of halogen atoms and the amino group on the benzoic acid ring

Properties

CAS No.

2624123-44-8

Molecular Formula

C7H4BrClFNO2

Molecular Weight

268.5

Purity

95

Origin of Product

United States

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